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Compound of Interest

Compound Name: Methyl 9-Formylnonanoate

Cat. No.: B180726

Introduction: The Bifunctional Significance of
Methyl 9-Formylnonanoate

Methyl 9-Formylnonanoate, systematically known as Methyl 9-oxononanoate, is a versatile
bifunctional molecule possessing both a terminal aldehyde and a methyl ester functionality.[1]
This unique structural arrangement makes it a valuable intermediate in a multitude of organic
syntheses. Its applications span from being a precursor in the synthesis of pharmaceuticals,
fragrances, and dyes to its use as a linseed oil-based solventless polymeric protective coating.
[1][2] Furthermore, it serves as a crucial building block in the synthesis of bioactive compounds
and specialty polymers.[3] The presence of two distinct reactive sites allows for selective
chemical modifications, making it an indispensable tool for chemists and biochemists. This
guide provides an in-depth analysis of the spectroscopic data of Methyl 9-Formylnonanoate,
offering a foundational understanding for researchers and drug development professionals.

Molecular Structure and Properties

e |[UPAC Name: methyl 9-oxononanoate[4]

e Synonyms: Methyl 9-Formylnonanoate, Methyl azelaaldehydate, Methyl 8-
formyloctanoate[4][5]

e CAS Number: 1931-63-1[2][4]

e Molecular Formula: C10H1803[2][4]
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» Molecular Weight: 186.25 g/mol [2][4]

Synthesis of Methyl 9-Formylnonanoate: A Brief
Overview

A prevalent method for the synthesis of Methyl 9-Formylnonanoate is through the ozonolysis
of methyl oleate, a readily available starting material derived from natural oils. This process
involves the oxidative cleavage of the double bond in methyl oleate, followed by a reductive
workup to yield the desired aldehyde.

R - Reaction
Starting Material Product

Oxidative Cleavage 1. O3, CH2Cl2/MeOH, -78 °C Formation g
Methyl Oleate 2. Reductive Workup (e.g., Zn/H=0 or DMS) — | Methyl 9-Formylnonanoate

Click to download full resolution via product page

Caption: A simplified workflow for the synthesis of Methyl 9-Formylnonanoate via ozonolysis.

Spectroscopic Data and Interpretation

A multi-faceted analytical approach is essential for the comprehensive characterization of
Methyl 9-Formylnonanoate, confirming its identity and purity.[6] This typically involves a
combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,
and Mass Spectrometry (MS).
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Caption: The analytical workflow for the characterization of Methyl 9-Formylnonanoate.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for elucidating the proton environment within a
molecule. The predicted *H NMR spectrum of Methyl 9-Formylnonanoate exhibits
characteristic signals corresponding to its distinct functional groups.[7]
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
) Aldehyde proton (-
~9.7 Triplet (t) 1H
CHO)
_ Methyl ester protons (-
~3.6 Singlet (s) 3H
OCHs)
Methylene protons
~2.4 Triplet (t) 2H alpha to the aldehyde

(-CH2-CHO)

Methylene protons
~2.2 Triplet (t) 2H alpha to the ester (-
CH2-COOCH:s)

Methylene protons
~1.6 Multiplet (m) 4H beta to the functional

groups

Remaining methylene
~1.3 Multiplet (m) 6H protons in the alkyl
chain

Interpretation:

o The downfield chemical shift of the aldehyde proton at approximately 9.7 ppm is a highly
diagnostic feature, resulting from the deshielding effect of the adjacent carbonyl group.[8][9]

e The singlet at around 3.6 ppm is characteristic of the three equivalent protons of the methyl
ester group.[8]

o The methylene protons adjacent to the electron-withdrawing aldehyde and ester groups are
deshielded and appear as triplets at approximately 2.4 ppm and 2.2 ppm, respectively. The
triplet multiplicity arises from coupling with the adjacent methylene protons.

e The remaining methylene protons of the long alkyl chain give rise to overlapping multiplets in
the upfield region of the spectrum, typically between 1.3 and 1.6 ppm.[10]
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13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides valuable information about the carbon framework of the
molecule. Each unique carbon atom in Methyl 9-Formylnonanoate will produce a distinct

signal.
Chemical Shift (d) ppm Assignment
~202 Aldehyde carbonyl carbon (-CHO)
~174 Ester carbonyl carbon (-COOCHS3)
~51 Methyl ester carbon (-OCHs)
w4 Methylene carbon alpha to the aldehyde (-CH2-
CHO)
34 Methylene carbon alpha to the ester (-CHz-
COOCHs3)
~22-30 Remaining methylene carbons in the alkyl chain
Interpretation:

e The two carbonyl carbons are the most downfield signals due to the strong deshielding effect
of the double-bonded oxygen atoms. The aldehyde carbonyl carbon is typically found at a
higher chemical shift (around 202 ppm) compared to the ester carbonyl carbon (around 174

ppm).[11]
e The carbon of the methyl ester group appears at approximately 51 ppm.

e The carbons of the long aliphatic chain will resonate in the upfield region of the spectrum,
generally between 22 and 44 ppm. The specific chemical shifts are influenced by their
proximity to the electron-withdrawing functional groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule
by detecting their characteristic vibrational frequencies.
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Wavenumber (cm~?) Intensity Assignment

~2925 and ~2855 Strong C-H stretching (aliphatic)
~2820 and ~2720 Medium C-H stretching (aldehyde)
~1740 Strong C=0 stretching (ester)
~1725 Strong C=0 stretching (aldehyde)
~1465 Medium C-H bending (methylene)
~1170 Strong C-O stretching (ester)

Interpretation:

e The presence of two strong carbonyl absorption bands is a key feature of the IR spectrum of
Methyl 9-Formylnonanoate. The ester carbonyl stretch typically appears at a higher
wavenumber (~1740 cm~?) than the aldehyde carbonyl stretch (~1725 cm=2).[7][12]

e The two medium intensity peaks around 2820 cm~1 and 2720 cm~! are characteristic of the
C-H stretching vibration of the aldehyde proton and are highly diagnostic for this functional
group.[1][13][14]

e The strong C-H stretching bands around 2925 cm~* and 2855 cm~! are indicative of the long
aliphatic chain.[15]

e A strong absorption band around 1170 cm~? corresponds to the C-O stretching vibration of
the ester group.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification. For Methyl 9-Formylnonanoate, Electron lonization
(El) is a common technique.
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miz Relative Intensity Possible Fragment
186 Low [M]* (Molecular ion)
155 Medium [M - OCHs]*
154 Medium [M - H20]*
127 High [M - COOCH3]*
87 High [CH30OC(CH2)2]*
» Very High [CH30OCCH=CH]*
(McLafferty rearrangement)
55 High [CaH7]*
Interpretation:

e The molecular ion peak at m/z 186 confirms the molecular weight of the compound.[4]

 Common fragmentation pathways include the loss of the methoxy group (-OCHs) to give a
peak at m/z 155, and the loss of the carbomethoxy group (-COOCHS3) resulting in a peak at
m/z 127.

e Aprominent peak at m/z 74 is often observed for methyl esters and is attributed to a
McLafferty rearrangement.

» The fragmentation pattern provides a unique fingerprint that can be used to confirm the
structure of Methyl 9-Formylnonanoate.

Experimental Protocols
Sample Preparation for NMR Spectroscopy

o Accurately weigh approximately 10-20 mg of Methyl 9-Formylnonanoate.

¢ Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCI3) in a
clean, dry NMR tube.
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e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0O ppm).

o Cap the NMR tube and gently invert several times to ensure a homogenous solution.

Acquisition of NMR Spectra

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better signal dispersion and resolution.

e 1H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include
a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans
to achieve a good signal-to-noise ratio.

e 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer
acquisition time and a larger number of scans are typically required due to the lower natural
abundance of the 13C isotope.

Acquisition of FT-IR Spectrum

o Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

Record a background spectrum.

Place a small drop of liquid Methyl 9-Formylnonanoate directly onto the ATR crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone)
after the measurement.

GC-MS Analysis

o Sample Preparation: Prepare a dilute solution of Methyl 9-Formylnonanoate in a volatile
organic solvent (e.g., dichloromethane or ethyl acetate).

e Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.[4]

e GC Conditions:
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o Column: A nonpolar capillary column (e.g., DB-5 or equivalent) is suitable.
o Carrier Gas: Helium is typically used.

o Oven Temperature Program: A programmed temperature gradient is employed to ensure
good separation. A typical program might start at 50°C, hold for 2 minutes, then ramp up to
250°C at a rate of 10°C/minute.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from m/z 40 to 300.

Conclusion

The spectroscopic characterization of Methyl 9-Formylnonanoate through a combination of *H
NMR, 88C NMR, FT-IR, and mass spectrometry provides a comprehensive and unambiguous
confirmation of its molecular structure. The distinct signals and absorption bands associated
with its aldehyde and methyl ester functional groups, as well as its aliphatic backbone, serve as
reliable diagnostic markers. This in-depth technical guide serves as a valuable resource for
researchers, scientists, and drug development professionals, enabling them to confidently
identify and utilize this important bifunctional molecule in their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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